N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Overview
Description
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS2 and a molecular weight of 283.417 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 2-thienylcarbonyl chloride, followed by the addition of hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction
Chemical Reactions Analysis
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(2-thienylcarbonyl)hydrazinecarboxamide: This compound has a similar structure but differs in the functional group attached to the hydrazine moiety.
N-cyclohexyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
1-cyclohexyl-3-(thiophene-2-carbonylamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)(H2,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCLDASMRDHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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